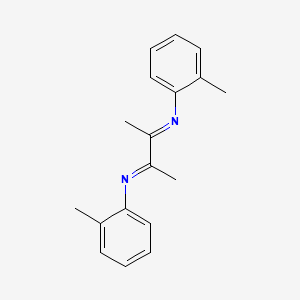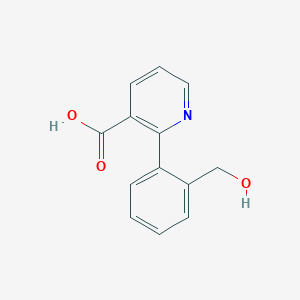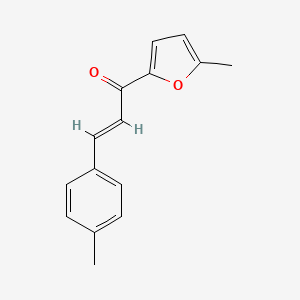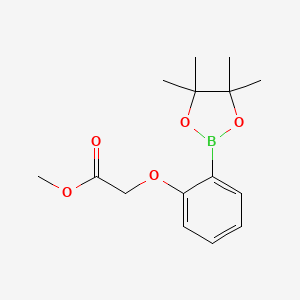
Methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate, more commonly known as MCC, is a cyclic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 88-90 °C and a molecular weight of 215.33 g/mol. MCC has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action. In
Applications De Recherche Scientifique
Antifibrinolytic Activity
MCA, identified as AMCA in some studies, demonstrates potent antifibrinolytic properties, making it an effective inhibitor of plasminogen activation. Experimental and clinical studies have shown that AMCA can be 6–8 times more potent than ε-aminocaproic acid (e-ACA) and effectively stops bleeding caused by general or local fibrinolysis. It has a rapid excretion profile, with 90% of a single intravenous dose excreted within 24 hours, making it a potential candidate for clinical use in conditions associated with increased fibrinolytic activity (Andersson et al., 2009).
Hydrogen Bonding and Molecular Structure
Research on the structural aspects of similar compounds to MCA, such as enaminones, has provided insights into their hydrogen bonding and molecular conformation. These studies are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activity and solubility. For example, the crystal structures of anticonvulsant enaminones related to MCA have been determined, showing significant hydrogen bonding and molecular arrangements that could be relevant for MCA's applications (Kubicki et al., 2000).
Synthetic Chemistry and Material Science
MCA and its derivatives serve as key intermediates in synthetic organic chemistry, contributing to the synthesis of complex molecules. For instance, they have been used in the synthesis of α,β-unsaturated aldehydes through reduction reactions, showcasing their versatility in organic synthesis (Carlsson & Lawesson, 1982). Additionally, MCA derivatives have been explored in catalysis research, such as in alkane oxidation by hydrogen peroxide, highlighting their potential in green chemistry and industrial applications (Jarenmark et al., 2010).
Analgesic Activity
Some derivatives of MCA have been studied for their analgesic properties. For example, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, synthesized from MCA, have shown promising analgesic activity in preclinical models. These findings suggest potential medicinal applications for MCA derivatives in pain management (Kirillov et al., 2012).
Propriétés
IUPAC Name |
methyl 4-(1-aminoethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h7-9H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLFLHNJAYZKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)
![t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)










